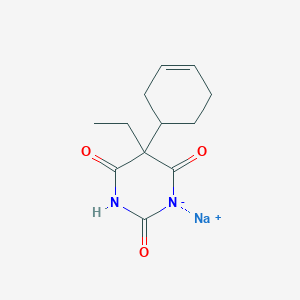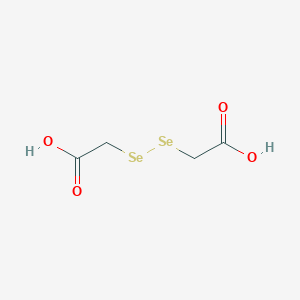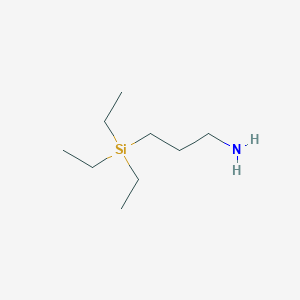
N,N-Dimethyl-N/'-pyridin-4-ylmethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Formamidine, N,N-dimethyl-N’-(4-pyridyl)- is a chemical compound that belongs to the class of amidines. Amidines are characterized by the presence of a functional group containing an amino nitrogen atom with a free electron pair conjugated with the π-electrons of the C=N double bond. This compound is particularly notable for its applications in organic synthesis and its potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Formamidine, N,N-dimethyl-N’-(4-pyridyl)- can be synthesized through the condensation of 4-aminopyridine with N,N-dimethylformamide dimethyl acetal. The reaction typically involves heating the reactants in a suitable solvent such as dimethylformamide (DMF) or acetonitrile (MeCN) under controlled conditions .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of microwave irradiation to enhance reaction rates and yields. For example, treatment of N,N-dimethyl-N’-(2-pyridyl)formamidine with methyl vinyl ketone under microwave irradiation yields N-formyl-N-(3-oxobutyl)-2-pyridylamine without decomposition or polymerization of methyl vinyl ketone .
Análisis De Reacciones Químicas
Types of Reactions: Formamidine, N,N-dimethyl-N’-(4-pyridyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under appropriate conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms such as amines.
Substitution: Substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Formamidine, N,N-dimethyl-N’-(4-pyridyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocycles and other complex organic molecules.
Biology: The compound has potential biological activities and can be used in the study of enzyme inhibition and receptor binding.
Medicine: It may serve as a precursor for the development of pharmaceutical agents with therapeutic properties.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Formamidine, N,N-dimethyl-N’-(4-pyridyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to inhibition or activation of the target, resulting in various biological effects.
Comparación Con Compuestos Similares
- Formamidine, N,N-dimethyl-N’-(2-pyridyl)-
- Formamidine, N,N-dimethyl-N’-(3-pyridyl)-
- Formamidine, N,N-dimethyl-N’-(4-dimethylamino)phenyl)-
Comparison: Formamidine, N,N-dimethyl-N’-(4-pyridyl)- is unique due to its specific pyridyl substitution pattern, which influences its reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable tool in research and industrial applications .
Propiedades
Número CAS |
17350-07-1 |
|---|---|
Fórmula molecular |
C8H11N3 |
Peso molecular |
149.19 g/mol |
Nombre IUPAC |
N,N-dimethyl-N'-pyridin-4-ylmethanimidamide |
InChI |
InChI=1S/C8H11N3/c1-11(2)7-10-8-3-5-9-6-4-8/h3-7H,1-2H3 |
Clave InChI |
VRORVZFBBZCSGQ-UHFFFAOYSA-N |
SMILES |
CN(C)C=NC1=CC=NC=C1 |
SMILES canónico |
CN(C)C=NC1=CC=NC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl [(2-nitrobenzoyl)amino]acetate](/img/structure/B98745.png)









![Benzenamine, 2,4-bis(1-methyl-1-phenylethyl)-N-[4-(1-methyl-1-phenylethyl)phenyl]-](/img/structure/B98762.png)



